Bilorphin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

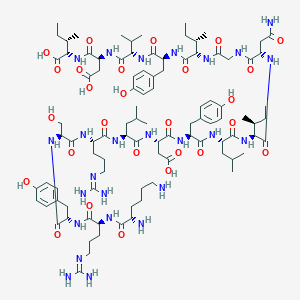

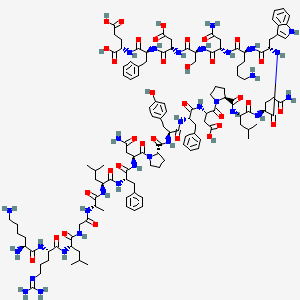

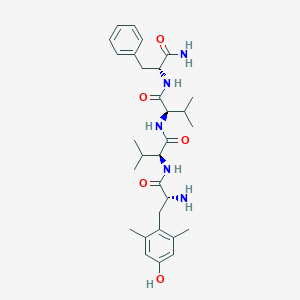

La bilorphine est un composé organique synthétique dérivé d'un tétrapeptide naturel isolé d'une souche estuaire australienne de l'espèce Penicillium MST-MF667 . Elle agit comme un agoniste biaisé de la signalisation des protéines G du récepteur μ-opioïde in vitro, favorisant une faible mobilisation de la β-arrestine et une internalisation du récepteur . Cette propriété unique fait de la bilorphine un candidat prometteur pour le développement d'analgésiques de nouvelle génération .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bilorphine est synthétisée par une série de réactions chimiques impliquant la modification de tétrapeptides naturels. La synthèse implique la glycosylation du résidu C-terminal de la bilorphine pour créer de la bilactorphine, ce qui améliore son activité systémique et orale . Les conditions de réaction spécifiques et les réactifs utilisés dans la synthèse de la bilorphine sont propriétaires et non divulgués au public.

Méthodes de production industrielle : La production industrielle de la bilorphine implique la fermentation à grande échelle de l'espèce Penicillium MST-MF667, suivie de l'extraction et de la purification des tétrapeptides. Ces tétrapeptides sont ensuite modifiés chimiquement pour produire de la bilorphine. Le processus exige des mesures strictes de contrôle de la qualité pour garantir la pureté et la puissance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : La bilorphine subit diverses réactions chimiques, notamment la glycosylation, qui améliore ses propriétés pharmacologiques . Elle est également impliquée dans la liaison et l'activation du récepteur, conduisant à la signalisation des protéines G sans recrutement significatif de la β-arrestine .

Réactifs et conditions courants : La glycosylation de la bilorphine implique l'utilisation de donneurs et d'accepteurs de glycosyle dans des conditions de réaction spécifiques. Les réactifs et les conditions exacts sont propriétaires et non divulgués au public .

Principaux produits formés : Le principal produit formé à partir de la glycosylation de la bilorphine est la bilactorphine, qui présente une activité systémique et orale améliorée par rapport à la bilorphine .

Applications De Recherche Scientifique

La bilorphine a plusieurs applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'action

La bilorphine exerce ses effets en agissant comme un agoniste biaisé de la signalisation des protéines G du récepteur μ-opioïde . Elle favorise une faible mobilisation de la β-arrestine et une internalisation du récepteur, conduisant à un profil de signalisation unique qui réduit le risque d'effets secondaires indésirables généralement associés aux opioïdes traditionnels . Les cibles moléculaires et les voies impliquées dans le mécanisme d'action de la bilorphine comprennent le récepteur μ-opioïde et les cascades de signalisation des protéines G en aval .

Mécanisme D'action

Bilorphin exerts its effects by acting as a G protein signaling biased agonist of the μ-opioid receptor . It promotes minimal β-arrestin recruitment and receptor internalization, leading to a unique signaling profile that reduces the risk of adverse side effects commonly associated with traditional opioids . The molecular targets and pathways involved in this compound’s mechanism of action include the μ-opioid receptor and downstream G protein signaling cascades .

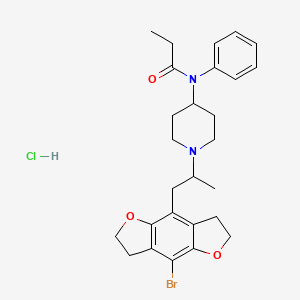

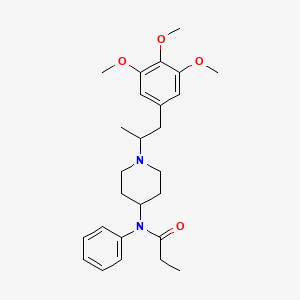

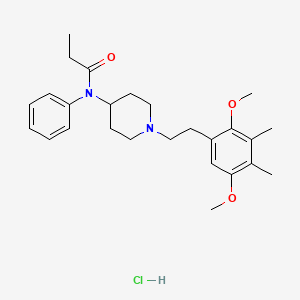

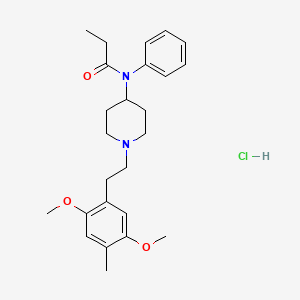

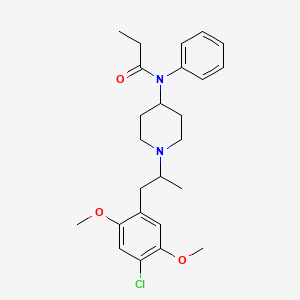

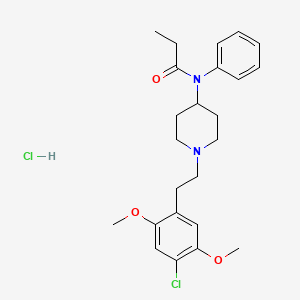

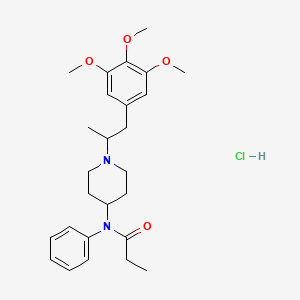

Comparaison Avec Des Composés Similaires

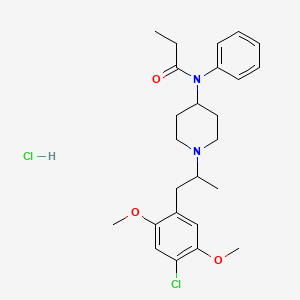

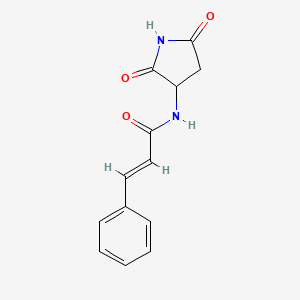

La bilorphine est unique par rapport aux autres peptides opioïdes en raison de son biais de signalisation des protéines G et de sa faible mobilisation de la β-arrestine . Les composés similaires comprennent :

Propriétés

Formule moléculaire |

C30H43N5O5 |

|---|---|

Poids moléculaire |

553.7 g/mol |

Nom IUPAC |

(2S)-2-[[(2R)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylbutanamide |

InChI |

InChI=1S/C30H43N5O5/c1-16(2)25(29(39)33-24(27(32)37)14-20-10-8-7-9-11-20)35-30(40)26(17(3)4)34-28(38)23(31)15-22-18(5)12-21(36)13-19(22)6/h7-13,16-17,23-26,36H,14-15,31H2,1-6H3,(H2,32,37)(H,33,39)(H,34,38)(H,35,40)/t23-,24-,25-,26+/m1/s1 |

Clé InChI |

IYNDNOATOVLHNV-POTDNYQPSA-N |

SMILES isomérique |

CC1=CC(=CC(=C1C[C@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N)N)C)O |

SMILES canonique |

CC1=CC(=CC(=C1CC(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)C(=O)N)N)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-[C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenol](/img/structure/B10817487.png)

![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)